molecular formula C13H16Cl2N2O4 B2365621 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1047980-48-2

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B2365621
CAS No.: 1047980-48-2
M. Wt: 335.18
InChI Key: BIIAVDUTJUQMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features both amine and carboxylic acid functional groups. It is characterized by the presence of a dichlorophenyl group and a hydroxypropyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a suitable aromatic precursor to introduce nitro groups.

    Reduction: of the nitro groups to amines.

    Acylation: to introduce the oxobutanoic acid moiety.

    Substitution: reactions to attach the hydroxypropyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the hydroxypropyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
  • 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxopentanoic acid

Uniqueness

The unique combination of the dichlorophenyl and hydroxypropyl groups in 4-((2,6-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-10(13(20)21)5-11(19)17-12-8(14)3-2-4-9(12)15/h2-4,7,10,16,18H,5-6H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAVDUTJUQMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.